1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone
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Overview
Description
1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives . The final step involves the coupling of the benzimidazole-piperazine intermediate with a pyrimidine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine and pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The piperazine and pyrimidine groups can enhance the compound’s binding affinity and specificity for its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(3S)-3-(1-Methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-1-piperidinyl}ethanone
- 2-substituted-1-[{(5-substituted alkyl/aryl)-1,3,4-oxadiazol-2-yl}methyl]-1H-benzimidazoles
Uniqueness
1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone is unique due to its combination of benzimidazole, piperazine, and pyrimidine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N7O |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]-3-(pyrimidin-2-ylamino)propan-1-one |
InChI |
InChI=1S/C19H23N7O/c1-24-16-6-3-2-5-15(16)23-19(24)26-13-11-25(12-14-26)17(27)7-10-22-18-20-8-4-9-21-18/h2-6,8-9H,7,10-14H2,1H3,(H,20,21,22) |
InChI Key |
SAWUZZZRWHPXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)CCNC4=NC=CC=N4 |
Origin of Product |
United States |
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